6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid is a complex organic compound that features a furo[2,3-c]pyridine core. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under different temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group typically yields the free amine .
Scientific Research Applications
6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid is used extensively in scientific research, particularly in:
Chemistry: As a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into new drug candidates often involves this compound due to its ability to protect functional groups during synthesis.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group is added to amines under basic conditions and can be removed using strong acids . This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid: Similar in structure but contains a thieno ring instead of a furo ring.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid pinacol ester group and is used in similar protecting group chemistry.
Uniqueness
6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid is unique due to its specific furo[2,3-c]pyridine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications.
Properties
CAS No. |
1802180-18-2 |
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Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-5,7-dihydrofuro[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(18)14-4-8(15)10-7(11(16)17)6-19-9(10)5-14/h6H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
WDXHFPCDUGGRES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)C(=CO2)C(=O)O |
Origin of Product |
United States |
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